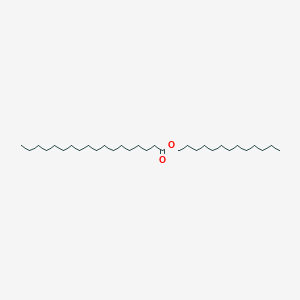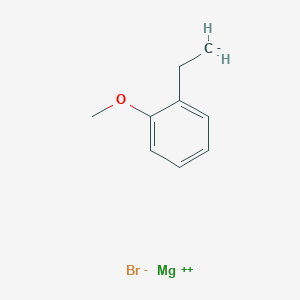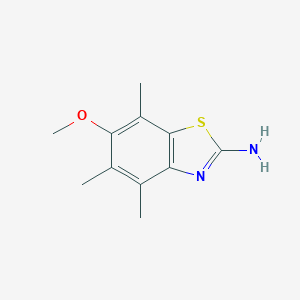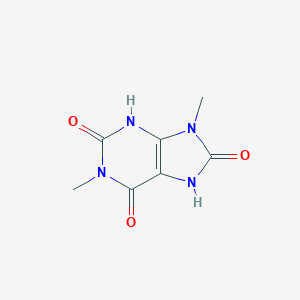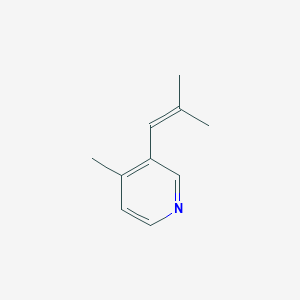
4-Methyl-3-(2-methylprop-1-en-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a 2-methyl-1-propenyl group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and other advanced techniques may be employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine ring can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound, which lacks the methyl and propenyl substituents.
4-Methylpyridine: A derivative with only a methyl group at the 4-position.
3-(2-Methyl-1-propenyl)pyridine: A derivative with only the propenyl group at the 3-position.
Uniqueness
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is unique due to the presence of both the methyl and propenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
111422-56-1 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
4-methyl-3-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-7H,1-3H3 |
Clave InChI |
ZFRAFGDYNFRVDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C=C(C)C |
SMILES canónico |
CC1=C(C=NC=C1)C=C(C)C |
Sinónimos |
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


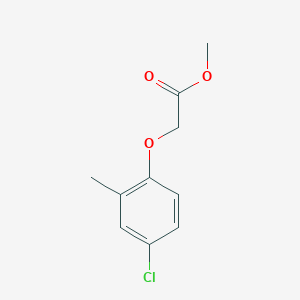
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
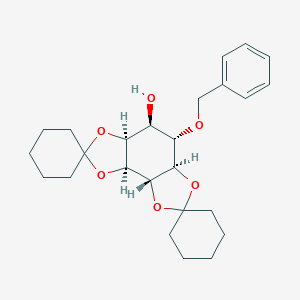
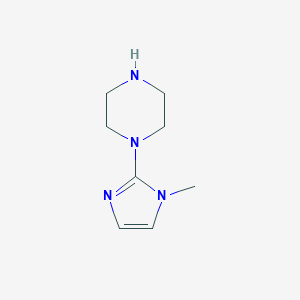
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
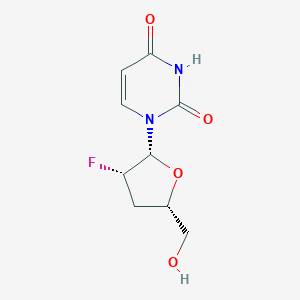

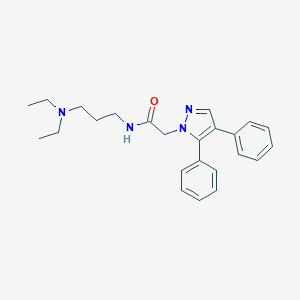
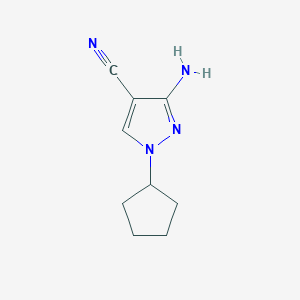
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
